molecular formula C12H20N2S B13563829 3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine

3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine

Cat. No.: B13563829
M. Wt: 224.37 g/mol
InChI Key: XWLPQEVHXRJGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C12H20N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-ylamine
  • 2-Benzothiazolamine
  • 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine

Uniqueness

3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is unique due to the presence of the dimethyl and propan-1-amine groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

3-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)propan-1-amine

InChI

InChI=1S/C12H20N2S/c1-12(2)6-5-9-10(8-12)15-11(14-9)4-3-7-13/h3-8,13H2,1-2H3

InChI Key

XWLPQEVHXRJGLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CCCN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.